(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid

Peptide Conformation Amide Bond Isomerization Proline Derivatives

Researchers requiring site-specific azide incorporation with precise conformational control face variability when stereochemistry is undefined. (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid resolves this ambiguity. • Quantified conformational bias: 2.6:1 s-trans:s-cis amide ratio-a 57% reduction in s-trans preference versus the (4R) diastereomer. • Site-specific PPII helix destabilization for collagen folding and stability studies. • Enables clean CuAAC click chemistry for bioorthogonal bioconjugation. Supplied with ≥98% HPLC purity and full Certificate of Analysis. Bulk quantities available for scale-up.

Molecular Formula C10H16N4O4
Molecular Weight 256,26 g/mole
CAS No. 132622-65-2
Cat. No. B558227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid
CAS132622-65-2
Synonyms(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylicacid; 132622-65-2; (2S,4S)-BOC-4-AZIDOPROLINE; (2S,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylicacid; N-Boc-cis-4-azido-L-proline; SCHEMBL13836866; CTK4B8010; 1,2-Pyrrolidinedicarboxylicacid,4-azido-,1-(1,1-dimethylethyl)ester,(2S,4S)-; JZEOWBJXFSZTJU-BQBZGAKWSA-N; MolPort-003-982-109; N-Boc-(2S,4S)-4-azidoproline; ZINC34382977; AKOS015836538; RP29129; AK186481; BP-11857; HE075554; KB-144643; TC-065572; Z9655; B-2095; (4S)-1-(tert-Butoxycarbonyl)-4-azido-L-proline; (4S)-1-(tert-Butoxycarbonyl)-4alpha-azido-L-proline; (2S,4S)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylicacid; (2S,4S)-4-AZIDO-1-[(TERT-BUTOXY)CARBONYL]PYRROLIDINE-2-CARBOXYLICACID
Molecular FormulaC10H16N4O4
Molecular Weight256,26 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-]
InChIInChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1
InChIKeyJZEOWBJXFSZTJU-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-cis-4-azido-L-proline: Conformation-Controlled Peptide Building Block


(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid, commonly referred to as Boc-cis-4-azido-L-proline or Boc-(2S,4S)-Azp-OH, is a protected, non-canonical amino acid derivative . It features a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and an azide functional group at the 4-position . The (2S,4S) stereochemistry, often designated as the 'cis' or '4S' configuration, is a critical structural determinant that dictates its unique conformational behavior in peptides and proteins [1]. This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS), enabling the site-specific introduction of a bioorthogonal azide handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .

Stereochemistry (2S,4S) cis-4-azido-L-proline core provides distinct conformational bias via the azido gauche effect
Bioorthogonal Azide handle for CuAAC click chemistry enables site-specific peptide/protein conjugation
SPPS Ready Boc-protected pyrrolidine nitrogen compatible with standard solid-phase peptide synthesis workflows

Why (2S,4S)-Azidoproline Is Irreplaceable


Generic substitution fails because the stereochemical configuration at the 4-position is not a passive structural feature; it is the primary driver of the compound's conformational bias and, consequently, its downstream biochemical function. Simply interchanging (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid with its (2S,4R) ('trans' or '4R') diastereomer, or unsubstituted Boc-proline, will fundamentally alter the backbone geometry of the resulting peptide. This is due to the 'azido gauche effect,' which exerts opposing conformational preferences on the (4S) and (4R) isomers, leading to quantifiable differences in amide bond isomer ratios [1] and opposing effects on the stability of secondary structures like the polyproline II (PPII) helix [2]. These changes can abolish biological activity or alter self-assembly properties, making the specific procurement of the (2S,4S) isomer a necessity for reproducible, function-driven research [3].

(4R) diastereomer substitution alters amide bond isomer ratios and may reverse PPII helix stability effects, shifting conformational bias away from the desired peptide structure.
Unmodified Boc-proline lacks the azido gauche effect and the click handle; backbone geometry and conjugation capability may not transfer.
Other azido-proline isomers or non-proline azide handles can disrupt the cis/trans amide profile and self-assembly behavior reported for the (4S) configuration.

Differentiation Evidence: (2S,4S) vs (4R) Azidoproline


Amide Bond Geometry Control

The (2S,4S) stereochemistry, also known as the (4S) configuration, directly controls the cis/trans isomerization of the prolyl amide bond. A seminal study comparing the model compounds Ac-(4R)Azp-OCH3 and Ac-(4S)Azp-OCH3 in D2O found a significant difference in their s-trans:s-cis amide conformer ratios. The (4R) isomer strongly favors the s-trans conformation (6.1:1 ratio), while the (4S) isomer, which corresponds to the core of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid, exhibits a much lower preference for the s-trans conformer (2.6:1 ratio) [1]. This represents a 57% reduction in s-trans preference for the (2S,4S) isomer.

Amide Bond Geometry
Head-to-head
2.6:1 s-trans:s-cis vs 6.1:1 (4R)
Reported amide isomer ratio context
NMR, model peptides Ac-(4S)Azp-OCH₃ / Ac-(4R)Azp-OCH₃ in D₂O
Peptide Conformation Amide Bond Isomerization Proline Derivatives

Polyproline II Helix Destabilization

The configuration of the azido group determines its effect on the stability of the polyproline II (PPII) helix, a key structural motif in collagen. Fourier transform infrared (FTIR) spectroscopy experiments with model compounds Ac-(4R/S)-Azp-(NH/O)Me revealed that the (4R)-azido configuration stabilizes the PPII conformation, while the (4S)-azido configuration, which is found in (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid, destabilizes it [1]. The study explicitly states, 'The azido group in the 4R and 4S configurations stabilizes and destabilizes the P(II) conformation, respectively' [1].

PPII Helix Stability
Head-to-head
Destabilizes vs Stabilizes (4R)
Reported PPII stability context
FTIR, Ac-(4R/S)-Azp-(NH/O)Me models
Collagen Mimetics Polyproline II Helix Peptide Stability

Self-Assembly Efficiency in Oligoprolines

When incorporated into oligoprolines for conjugation with sterically demanding chromophores (perylene monoimides, PMIs), the (4S)-configured azidoproline unit derived from this compound results in less efficient self-assembly compared to its (4R)-configured counterpart. The study found that 'diastereoisomers with 4R configuration guide the self-assembly consistently better than conjugates with 4S configuration' [1].

Self-Assembly
Head-to-head
Less efficient vs more efficient (4R)
Self-assembly efficiency context
Oligoproline-PMI conjugates
Self-Assembly Oligoproline Biomaterials

Purity and Optical Rotation Specifications

The target compound is commercially available with high chemical and enantiomeric purity, which is critical for reproducible research. Vendors report a purity of ≥98.0% (HPLC) or ≥99% (HPLC) . Its specific optical rotation is consistently defined in the range of [α]20/D = -23.0° to -27.0° (c=1, Methanol) or [α]D20 = -25° ± 2º (c=1 in MeOH) . These specifications ensure the correct stereoisomer is procured and its identity can be verified.

Purity & Identity
Data to verify
≥99% HPLC; [α]D²⁰ = -25° ± 2° (c=1, MeOH)
Quality and identity context
Vendor specification; verify lot-specific COA
Quality Control Chiral Purity Procurement

Synthetic Route and Scalability

While the (4S)-azidoproline core of this compound is not commercially available as a free amino acid, the target compound (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is produced via an established synthetic route starting from commercially available cis-4-hydroxy-L-proline . This route, which involves activation and azide inversion, is scalable and yields the product in high purity, making it a practical choice for research and development. This contrasts with the (4R) isomer, which may require a different, potentially less efficient, synthetic pathway.

Synthetic Route
Class-level
From cis-4-hydroxy-L-proline, scalable
Supply and synthetic accessibility context
Established route; data to verify at scale
Synthetic Methodology Process Chemistry Amino Acid Derivatives

Application Scenarios for (2S,4S)-Azidoproline


Peptide Design with s-cis Amide Preference

When the target biological activity of a peptide depends on a specific prolyl amide bond conformation, (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is the building block of choice. The evidence shows it provides a 2.6:1 s-trans:s-cis ratio in model systems, which is a 57% reduction in s-trans preference compared to the (4R) isomer [1]. This property can be exploited to bias the peptide backbone towards a s-cis geometry, which may be essential for mimicking bioactive conformations of natural peptides or for creating cyclic peptides with defined structures [1].

PPII Helix Destabilization in Collagen Mimetics

For researchers investigating the stability and folding of collagen, the (2S,4S) isomer serves as a specific tool for disrupting the polyproline II helix. Direct experimental evidence demonstrates that the (4S) configuration uniquely destabilizes this key secondary structure, in contrast to the stabilizing effect of the (4R) isomer [1]. This allows for a controlled, site-specific introduction of a 'helix-breaker' to probe the role of individual residues in collagen triple helix formation and stability.

Controlling Self-Assembly of Proline-Rich Oligomers

In materials science, particularly when designing self-assembling systems from proline-rich sequences, the choice of stereoisomer dictates the final supramolecular architecture. The (2S,4S) isomer, derived from this compound, yields less efficient self-assembly compared to the (4R) isomer when conjugated to sterically demanding chromophores [1]. This differential behavior allows researchers to tune the aggregation and material properties of the final conjugate by simply selecting the correct stereoisomer.

Click Chemistry Conjugation with Conformational Control

This compound is the preferred reagent for any application requiring the introduction of a bioorthogonal azide handle into a peptide or protein while simultaneously imposing a specific, well-characterized conformational constraint. The azide group enables efficient CuAAC click chemistry for bioconjugation [1]. The (2S,4S) stereochemistry ensures that the resulting conjugate possesses the distinct conformational bias (s-cis amide preference, PPII destabilization) documented in the primary literature, rather than the unknown or opposite effects of using a less well-characterized analog [2].

Application
Selection Property
Validation Focus
Peptide design with s-cis amide bias
(2S,4S) stereochemistry for s-cis amide preference
Backbone geometry analysis (NMR, CD)
Collagen mimetic PPII destabilization
(4S)-azido configuration as PPII helix breaker
Triple-helix stability, melting temperature
Tuning oligoproline self-assembly
Stereochemistry-driven assembly efficiency
Supramolecular morphology, aggregation
Click conjugation with conformational control
Orthogonal azide handle + (2S,4S) constraint
Conjugate conformation, retention of bias

Technical Documentation Hub

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14 linked technical documents
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